molecular formula C13H9Cl3N2O3S B2994807 2-(2,4,5-Trichlorobenzenesulfonamido)benzamide CAS No. 902698-59-3

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide

Cat. No.: B2994807
CAS No.: 902698-59-3
M. Wt: 379.64
InChI Key: TWEDEGPJOASCRM-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a benzamide group attached to a 2,4,5-trichlorobenzenesulfonamido moiety, making it a valuable substance in medicinal chemistry, material science, and environmental studies.

Preparation Methods

The synthesis of 2-(2,4,5-Trichlorobenzenesulfonamido)benzamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield corresponding amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce benzoic acid derivatives and sulfonamides.

Scientific Research Applications

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

    Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

    Environmental Studies: It is employed in the study of environmental pollutants and their effects.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorobenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide can be compared with other similar compounds, such as:

    2,4,5-Trichlorobenzenesulfonyl chloride: A precursor in the synthesis of the compound.

    Benzamidine: Another compound with similar structural features but different biological activities.

    Benzimidazole Derivatives: Compounds with similar applications in medicinal chemistry but different core structures.

This compound stands out due to its unique combination of a benzamide group and a 2,4,5-trichlorobenzenesulfonamido moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4,5-trichlorophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O3S/c14-8-5-10(16)12(6-9(8)15)22(20,21)18-11-4-2-1-3-7(11)13(17)19/h1-6,18H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEDEGPJOASCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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